

PI-3065 off-target effects in kinase assays

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Compound of Interest

Compound Name: PI-3065

Cat. No.: B1677771

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Technical Support Center: PI-3065

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **PI-3065**, a potent and selective inhibitor of the p110 δ isoform of phosphoinositide 3-kinase (PI3K).

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with **PI-3065**, with a focus on its known selectivity and potential off-target effects.

Question/Issue	Possible Cause(s)	Suggested Solution(s)
Unexpected cellular phenotype observed that is inconsistent with p110δ inhibition.	Off-target effects on other PI3K isoforms or other kinases, especially at higher concentrations.	1. Confirm the phenotype with a structurally different p110δ inhibitor. 2. Perform a dose-response experiment to ensure the lowest effective concentration of PI-3065 is being used. 3. If possible, use a cell line with knocked-down or knocked-out expression of suspected off-target kinases to validate the effect. 4. Consider broader kinase profiling to identify potential off-target interactions.
Inconsistent results between different experimental batches.	Issues with compound stability, solubility, or experimental setup.	1. Ensure PI-3065 is stored correctly (dry, dark, and at -20°C for long-term storage). 2. Prepare fresh stock solutions in a suitable solvent like DMSO. Note that moisture-absorbing DMSO can reduce solubility. ^[1] 3. Verify the final concentration of PI-3065 in your assay. 4. Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations.
PI-3065 shows no effect in a cell line expected to be sensitive to p110δ inhibition.	1. Low or absent expression of p110δ in the cell line. 2. The specific cellular process being studied is not dependent on p110δ activity. 3. Compound degradation or precipitation.	1. Confirm p110δ expression in your cell line via Western blot or qPCR. PI-3065 shows no inhibition on the growth of 4T1 cells, which do not express detectable levels of p110δ. ^{[1][2]} 2. Review the

literature to confirm the role of p110 δ in your experimental context. 3. Prepare fresh PI-3065 solutions and ensure it remains soluble in your culture medium.

Observed toxicity in cells at concentrations intended to be selective for p110 δ .

On-target toxicity in cell types highly dependent on PI3K signaling or potential off-target effects at the tested concentration.

1. Perform a cell viability assay to determine the cytotoxic concentration of PI-3065 in your specific cell line. 2. Lower the concentration of PI-3065 and/or reduce the treatment duration. 3. Investigate whether the observed toxicity aligns with known effects of inhibiting the PI3K/Akt/mTOR pathway.

Frequently Asked Questions (FAQs)

What is the mechanism of action of **PI-3065**?

PI-3065 is a potent and selective inhibitor of the p110 δ isoform of phosphoinositide 3-kinase (PI3K).[1] It functions by blocking the PI3K δ pathway, which is critical for immune cell signaling, thereby inhibiting downstream events like AKT phosphorylation.[3]

What is the in vitro potency and selectivity of **PI-3065**?

PI-3065 is a highly potent inhibitor of p110 δ with a reported IC₅₀ of 5-15 nM and a K_i of 1.5 nM.[1][2][4][5] It exhibits significant selectivity over other Class I PI3K isoforms.

PI-3065 Kinase Selectivity Profile

Target	IC50 (nM)	Ki (nM)	Fold Selectivity vs. p110δ (based on IC50 of 5 nM)	Fold Selectivity vs. p110δ (based on IC50 of 15 nM)
p110δ	5[2][5], 15[1][6][7]	1.5[2][4][5][7]	1x	1x
p110β	600[2][5]	130[7]	120x	40x
p110α	600, 910[2][5]	110[7]	120x - 182x	40x - 60.7x
p110γ	910, >10,000[2][5]	940[7]	>182x - >2000x	>60.7x - >667x

What are the known off-target effects of **PI-3065**?

PI-3065 is highly selective for p110δ over other PI3K isoforms.[1][8] It has been reported to have no significant activity against 72 other protein kinases at concentrations up to 10 μM in a KinaseProfiler assay.[4] Additionally, it does not significantly inhibit DNA protein kinase (DNA-PK) and mTOR at concentrations up to >9 μM and >10 μM, respectively.[6][7] However, it is important to note that a complete off-target profile across the entire kinome has not been fully elucidated.[4]

What are the recommended concentrations for cellular use?

The recommended concentration for cellular use is up to 500 nM.[4] However, the optimal concentration will depend on the specific cell type and experimental conditions. It is always recommended to perform a dose-response curve to determine the most appropriate concentration for your experiments.

How should **PI-3065** be stored?

For long-term storage, **PI-3065** should be stored as a solid at -20°C.[3] Stock solutions can be stored at -20°C for up to 3 months or at -80°C for up to 2 years.[2][7]

Experimental Protocols

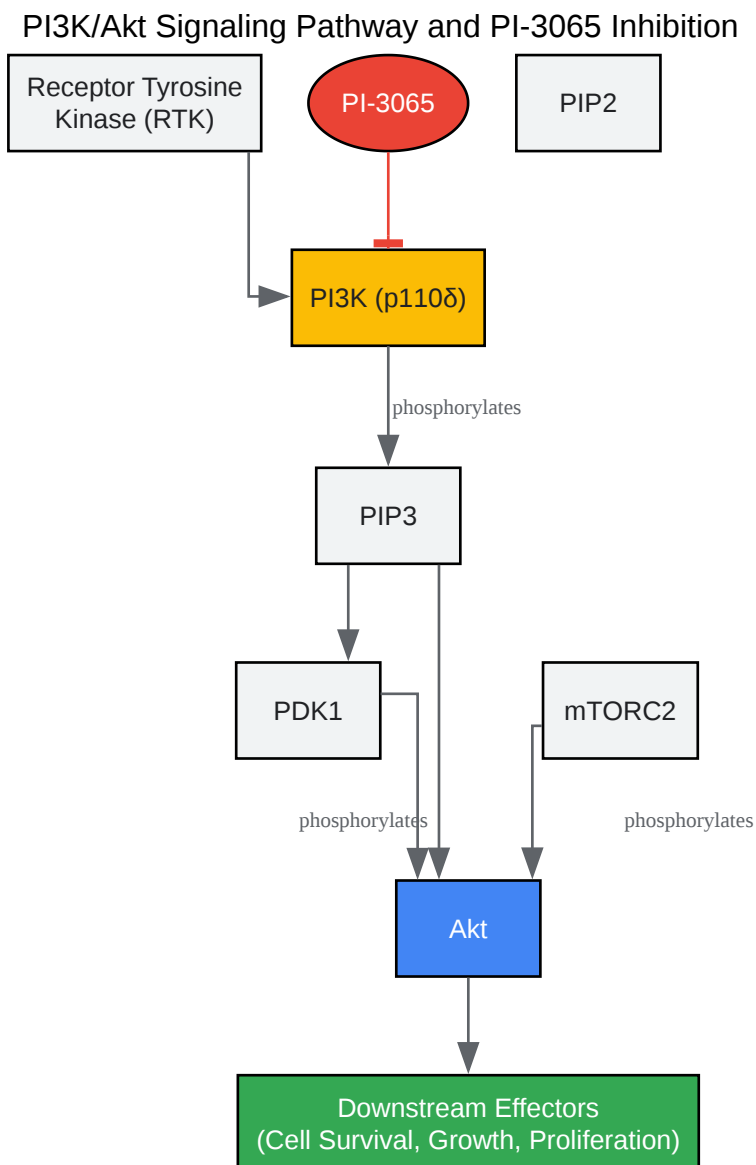
General Protocol for In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of **PI-3065** against a target kinase.

- Reagents and Materials:
 - **PI-3065** stock solution (e.g., 10 mM in DMSO)
 - Recombinant kinase
 - Kinase substrate (e.g., a specific peptide or protein)
 - ATP
 - Kinase assay buffer
 - Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
 - 384-well assay plates
- Procedure:
 1. Prepare serial dilutions of **PI-3065** in kinase assay buffer.
 2. Add the diluted **PI-3065** or vehicle control (DMSO) to the wells of the assay plate.
 3. Add the recombinant kinase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
 4. Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
 5. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.
 6. Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.

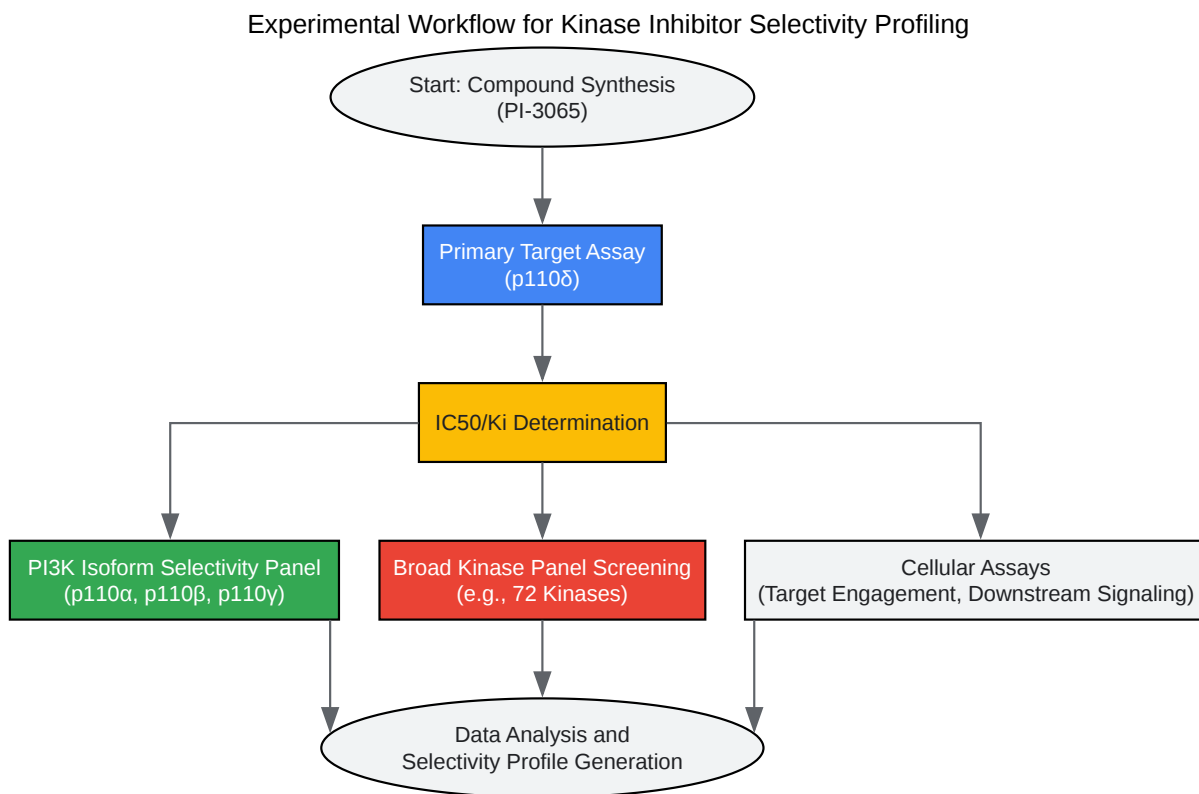
7. Plot the percentage of kinase inhibition against the logarithm of the **PI-3065** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations



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Caption: PI3K/Akt signaling pathway with **PI-3065** inhibition of p110δ.



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Caption: Workflow for assessing kinase inhibitor selectivity.

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